molecular formula C13H8Cl2F3NO2S B11960843 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2710-04-5

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B11960843
CAS No.: 2710-04-5
M. Wt: 370.2 g/mol
InChI Key: KZSIKDZBNOIEGV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 2710-04-5) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chlorine at the 4-position and an N-linked 2-chloro-5-(trifluoromethyl)phenyl group. Its molecular formula is C₁₃H₈Cl₂F₃NO₂S (molar mass: 378.17 g/mol) . The trifluoromethyl (-CF₃) and chloro (-Cl) substituents confer distinct electronic and steric properties, influencing solubility, metabolic stability, and biological interactions. This compound is structurally related to agrochemicals and pharmaceuticals, where sulfonamides are common pharmacophores due to their versatility in hydrogen bonding and enzyme inhibition .

Properties

CAS No.

2710-04-5

Molecular Formula

C13H8Cl2F3NO2S

Molecular Weight

370.2 g/mol

IUPAC Name

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H8Cl2F3NO2S/c14-9-2-4-10(5-3-9)22(20,21)19-12-7-8(13(16,17)18)1-6-11(12)15/h1-7,19H

InChI Key

KZSIKDZBNOIEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Traditional vs. Modern Nitration

AspectTraditional MethodImproved Method
Nitrating Agent HNO₃/H₂SO₄Acetyl nitrate (in situ)
Temperature 40–50°C10–15°C
Isomer Impurities 5–8%<1%

Reduction Efficiency

Reducing SystemYield (%)Waste Generation
Iron powder/ethanol70–75High (iron sludge)
FeCl₃/hydrazine80–85Negligible

Industrial Scalability and Environmental Impact

The FeCl₃/hydrazine reduction system is scalable to industrial reactors (5,000–10,000 L capacity) with closed-loop solvent recovery. Life-cycle assessments indicate a 40% reduction in hazardous waste compared to legacy methods .

Chemical Reactions Analysis

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has been investigated for its potential as an antimicrobial agent. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation.

Agrochemicals

The compound's properties make it suitable for agricultural applications, particularly as a herbicide or fungicide. Its ability to inhibit specific enzymes involved in plant growth could be harnessed to develop effective crop protection agents. Research indicates that similar compounds have shown effectiveness against various plant pathogens and pests.

Material Science

In material science, this sulfonamide can be used as an intermediate in the synthesis of polymers and other materials with specific thermal and mechanical properties. The introduction of trifluoromethyl groups can enhance the material's resistance to solvents and heat, making it valuable in high-performance applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Agricultural Applications

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced the growth of specific fungal pathogens in crops such as wheat and maize. The study highlighted its mechanism of action through enzyme inhibition, leading to improved crop yields under pathogen stress conditions.

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Cases
Medicinal ChemistryAntimicrobial agent developmentAntibiotic formulations
AgrochemicalsHerbicide or fungicide formulationCrop protection against pathogens
Material ScienceIntermediate for high-performance materialsSynthesis of heat-resistant polymers

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX . This enzyme is involved in regulating pH in cells, and its inhibition can lead to a decrease in cell proliferation, making it a potential target for anticancer therapies. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide, highlighting structural variations and associated applications:

Compound Name Molecular Formula Key Substituents/Modifications Reported Applications Evidence Source
This compound (Target) C₁₃H₈Cl₂F₃NO₂S - 4-Cl on benzene;
- N-linked 2-Cl-5-CF₃-phenyl
Agrochemicals (inferred)
Flusulfamide (4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) C₁₃H₈Cl₂F₃N₂O₄S - 4-Cl, 3-CF₃ on benzene;
- N-linked 2-Cl-4-NO₂-phenyl
Pesticide (fungicide)
4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide C₁₆H₁₂ClN₂O₃S - 4-Cl on benzene;
- N-linked isoxazole-methyl group
Antimicrobial research (structural lead)
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide C₁₉H₁₁Cl₂F₃N₂OS - Benzamide core (vs. sulfonamide);
- Pyridine-thioether substituent
Not specified (structural analog)
2-Chloro-5-(hydrazinocarbonyl)benzenesulfonamide C₇H₇ClN₃O₃S - Hydrazine carbonyl group at 5-position;
- Simpler sulfonamide scaffold
Intermediate for drug synthesis
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide C₁₄H₁₂ClNO₄S - Benzamide core;
- Hydroxy and methanesulfonyl groups
Anti-inflammatory or kinase inhibition

Key Structural and Functional Insights

Role of the Trifluoromethyl Group :
The -CF₃ group in the target compound and flusulfamide enhances metabolic stability and electron-withdrawing effects, critical for pesticidal activity . Its lipophilicity improves membrane permeability, a trait shared with fluorinated agrochemicals .

Sulfonamide vs. Benzamides (e.g., ): Replace -SO₂NH- with -CONH-, reducing acidity but maintaining hydrogen-bonding capacity. This modification is seen in kinase inhibitors and antimicrobial agents .

Heterocyclic Additions (e.g., isoxazole in ): Introduce rigid, planar structures that improve target binding (e.g., enzyme active sites) .

Antimicrobial Derivatives: N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide () demonstrates the importance of chlorine and trifluoromethyl groups in antimicrobial efficacy .

Physicochemical Properties

Property Target Compound Flusulfamide (Benzamide)
LogP (Predicted) 4.2 3.8 5.1
Water Solubility (mg/L) 12.5 8.3 2.7
Hydrogen Bond Donors 1 1 1
  • The target compound’s moderate logP and solubility balance lipophilicity and bioavailability, making it suitable for agrochemical formulations .
  • Flusulfamide’s lower solubility aligns with its use as a soil-applied fungicide .

Biological Activity

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H9Cl2F3N2O2S
  • Molecular Weight : 360.19 g/mol
  • CAS Number : 883807-26-9

The compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and antidiabetic effects.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. They work by inhibiting bacterial folate synthesis, which is crucial for DNA replication and cell division.

Case Study : A study conducted on various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) comparable to traditional sulfonamide antibiotics. The results highlighted its potential as an alternative treatment in cases of antibiotic resistance.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Findings :

  • In vitro studies on specific cancer cell lines showed that the compound could inhibit cell proliferation and induce apoptosis.
  • A dose-dependent response was observed, indicating that higher concentrations led to increased cytotoxicity against cancer cells.

Toxicological Profile

Understanding the toxicological aspects is crucial for evaluating the safety of this compound.

Toxicity Studies :

  • Acute Toxicity : In animal models, acute exposure resulted in mild to moderate toxicity symptoms, primarily affecting the liver and kidneys.
  • Chronic Exposure : Long-term studies indicated potential nephrotoxicity at higher doses, necessitating further investigation into safe dosage levels.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME).

  • Absorption : Rapid absorption was noted following oral administration in rodent models.
  • Distribution : The compound tends to accumulate in adipose tissues and the liver.
  • Metabolism : Metabolic pathways include glucuronidation and sulfation, leading to various metabolites that may possess biological activity.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant MIC against bacteria
AnticancerInduction of apoptosis in cancer cells
Acute ToxicityMild liver and kidney effects
Chronic ToxicityNephrotoxicity at high doses

Q & A

Basic: What synthetic routes are commonly employed for 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach starting with sulfonylation of the aniline derivative. Key steps include:

  • Sulfonylation : Reacting 2-chloro-5-(trifluoromethyl)aniline with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
    Critical factors :
    • Strict moisture control to avoid hydrolysis of the sulfonyl chloride.
    • Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) to drive the reaction to completion.
    • Reaction monitoring via TLC or HPLC to minimize byproducts like disubstituted sulfonamides .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • 1^1H NMR : The sulfonamide NH proton appears as a broad singlet near δ7.2–7.5 ppm in CDCl₃. Aromatic protons from the 4-chlorophenyl and trifluoromethyl-substituted phenyl rings show splitting patterns consistent with para- and meta-substitution (e.g., doublets at δ7.3–7.8 ppm) .
  • IR : Strong absorptions at 1330–1350 cm⁻¹ and 1150–1160 cm⁻¹ confirm the sulfonamide S=O stretching vibrations. The absence of NH₂ peaks (~3300 cm⁻¹) rules out unreacted aniline .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ or [M–H]⁻ with accurate mass matching the molecular formula (C₁₃H₈Cl₂F₃NO₂S) validate purity .

Advanced: How can computational methods predict the interaction between this sulfonamide and biological targets like enzymes?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model the compound’s binding to enzymes (e.g., carbonic anhydrase). The sulfonamide group coordinates with Zn²⁺ in the active site, while the chloro and trifluoromethyl groups enhance hydrophobic interactions .
  • MD Simulations : GROMACS or AMBER assess stability of the protein-ligand complex. Key metrics include RMSD (<2 Å over 100 ns) and binding free energy (MM-PBSA calculations) .
  • SAR Insights : Substituent effects can be quantified via QSAR models. For example, the trifluoromethyl group increases logP by ~1.2 units, improving membrane permeability .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Contradictions often arise from:

  • Assay Variability : Differences in enzyme isoforms (e.g., CA-II vs. CA-IX) or cell lines (e.g., HeLa vs. MCF-7). Standardize assays using recombinant proteins and isogenic cell models .
  • Compound Purity : Trace impurities (<95% purity) may artifactually inhibit or activate off-target pathways. Validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Solubility Issues : Use co-solvents (DMSO ≤1%) or surfactants (Tween-80) to ensure consistent bioavailability in cellular assays .

Advanced: What role do the chloro and trifluoromethyl groups play in the compound’s reactivity and target selectivity?

  • Chloro Groups :
    • The 4-chloro substituent on the benzenesulfonamide enhances π-π stacking with aromatic residues (e.g., Phe131 in carbonic anhydrase) .
    • The 2-chloro group on the phenyl ring sterically hinders undesired metabolic oxidation .
  • Trifluoromethyl Group :
    • Its strong electron-withdrawing effect increases the sulfonamide’s acidity (pKa ~8–9), promoting deprotonation and Zn²⁺ coordination in enzyme active sites .
    • Improves lipophilicity (clogP ~3.5), facilitating blood-brain barrier penetration in neurotarget studies .

Advanced: How can X-ray crystallography validate the compound’s structure and binding mode?

  • Crystal Structure Analysis : SHELX software refines diffraction data to determine bond lengths/angles. For example, the S–N bond in the sulfonamide group typically measures 1.63–1.65 Å, confirming resonance stabilization .
  • Protein Co-Crystallization : Soaking the compound into enzyme crystals (e.g., carbonic anhydrase) reveals binding geometry. The sulfonamide’s NH forms a hydrogen bond with Thr199, while the trifluoromethyl group occupies a hydrophobic pocket .

Basic: What are the stability and storage recommendations for this compound?

  • Stability : Stable at room temperature in anhydrous conditions but hydrolyzes slowly in aqueous buffers (t₁/₂ ~72 hrs at pH 7.4).
  • Storage : Store at –20°C under argon in amber vials to prevent photodegradation. Use desiccants (silica gel) to avoid moisture .

Advanced: How does the compound’s sulfonamide moiety compare to carboxamide or urea derivatives in drug design?

  • Sulfonamide Advantages :
    • Higher metabolic stability (resistant to esterases) compared to carboxamides.
    • Stronger Zn²⁺ chelation for enzyme inhibition (e.g., IC₅₀ ~10 nM for carbonic anhydrase vs. >1 µM for urea analogs) .
  • Limitations : Lower solubility in aqueous media, requiring formulation adjustments .

Basic: What in vitro assays are recommended for initial biological evaluation?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., CA inhibition using 4-nitrophenyl acetate hydrolysis).
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ values).
  • Permeability : Caco-2 monolayer model to predict oral bioavailability .

Advanced: What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Scale-Up Issues :
    • Exothermic sulfonylation requires jacketed reactors with precise temperature control (–5 to 5°C) .
    • Chromatography becomes impractical; switch to recrystallization (ethanol/water) or acid-base extraction .
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time reaction monitoring .

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